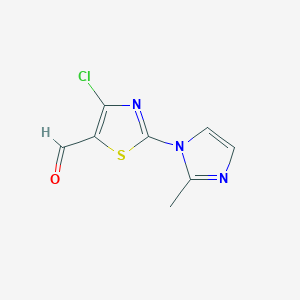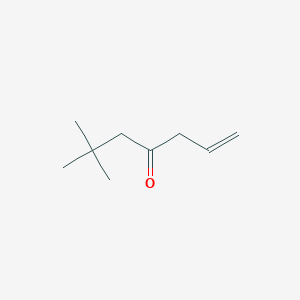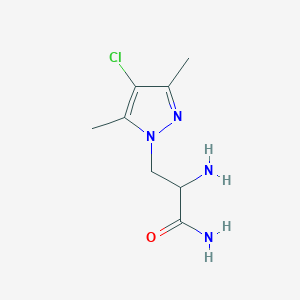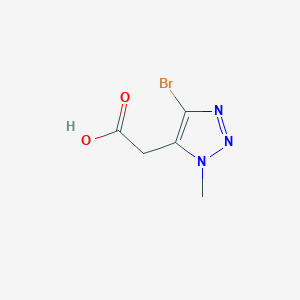![molecular formula C9H10N2O4 B13078432 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a heterocyclic compound with the molecular formula C7H8N2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile in the presence of a base . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using oxidizing agents like t-BuOOH.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Cyclization: Formation of fused ring systems through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, catalysts such as Mn(OTf)2, and bases for promoting cyclization reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a distinct site on the receptor, enhancing or inhibiting its activity . This modulation can influence various signaling pathways involved in neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
Its role as an allosteric modulator and necroptosis inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C7H8N2.C2H2O4/c1-2-6-4-8-5-7(6)9-3-1;3-1(4)2(5)6/h1-3,8H,4-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JHOKBHZMWLGUSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)




![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)


![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)




